REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:19](=[CH:20][CH:21]=1)[C:18](=[O:22])[C:7]1([CH2:12][CH2:11][N:10](C(OCC)=O)[CH2:9][CH2:8]1)[CH2:6]2.Cl>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:19](=[CH:20][CH:21]=1)[C:18](=[O:22])[C:7]1([CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH2:6]2
|
Name
|
ethyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4′-piperidine]-1′-carboxylate
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CC3(CCN(CC3)C(=O)OCC)C(C2=CC1)=O
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Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CC3(CCNCC3)C(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.21 mmol | |
AMOUNT: MASS | 511 mg | |
YIELD: CALCULATEDPERCENTYIELD | 113.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |